N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide
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Overview
Description
N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazine ring, a benzodioxole moiety, and a methanesulfonamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-6-(dimethylamino)-1,3,5-triazine with a benzodioxole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts such as palladium or copper, and bases like cesium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazine compounds, each with distinct chemical and biological properties.
Scientific Research Applications
N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the benzodioxole moiety can interact with cellular membranes, affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Similar in structure due to the presence of nitrogen-containing rings.
4-(Dimethylamino)pyridine: Contains a dimethylamino group and is used as a catalyst in organic synthesis.
Properties
Molecular Formula |
C14H18N6O4S |
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Molecular Weight |
366.40 g/mol |
IUPAC Name |
N-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-N-(1,3-benzodioxol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N6O4S/c1-19(2)14-17-12(16-13(15)18-14)7-20(25(3,21)22)9-4-5-10-11(6-9)24-8-23-10/h4-6H,7-8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
RVKZHVTYEDOVGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Origin of Product |
United States |
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